molecular formula C11H17NO B103414 1-(N-Ethylanilino)propan-2-ol CAS No. 16078-88-9

1-(N-Ethylanilino)propan-2-ol

Cat. No. B103414
CAS RN: 16078-88-9
M. Wt: 179.26 g/mol
InChI Key: FLSMFIOMSYLMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-Ethylanilino)propan-2-ol, also known as EAP or N-Ethyl-1-amino-2-propanol, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral molecule, which means that it has two enantiomers that have different biological activities. EAP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 1-(N-Ethylanilino)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(N-Ethylanilino)propan-2-ol has been found to interact with several receptors, including the mu-opioid receptor and the alpha-adrenergic receptor. 1-(N-Ethylanilino)propan-2-ol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

1-(N-Ethylanilino)propan-2-ol has been found to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, lower body temperature, and inhibit the growth of cancer cells. 1-(N-Ethylanilino)propan-2-ol has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(N-Ethylanilino)propan-2-ol in lab experiments is its relatively low toxicity and good solubility in water. 1-(N-Ethylanilino)propan-2-ol has also been found to be stable under a wide range of pH and temperature conditions. However, one limitation of using 1-(N-Ethylanilino)propan-2-ol is that it has a short half-life in the body, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on 1-(N-Ethylanilino)propan-2-ol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(N-Ethylanilino)propan-2-ol. Another area of research is the identification of the specific receptors and signaling pathways that are modulated by 1-(N-Ethylanilino)propan-2-ol. This could lead to the development of more targeted therapies for pain, inflammation, and cancer. Additionally, further studies on the neuroprotective effects of 1-(N-Ethylanilino)propan-2-ol may lead to its use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(N-Ethylanilino)propan-2-ol can be achieved through several methods, including the reaction of N-ethylaniline with glycidol or the reduction of 1-(N-Ethylanilino)propan-2-one with sodium borohydride. The yield and purity of 1-(N-Ethylanilino)propan-2-ol can be improved by using different solvents and reaction conditions.

Scientific Research Applications

1-(N-Ethylanilino)propan-2-ol has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have various pharmacological activities, including analgesic, anti-inflammatory, and antipyretic effects. 1-(N-Ethylanilino)propan-2-ol has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.

properties

CAS RN

16078-88-9

Product Name

1-(N-Ethylanilino)propan-2-ol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(N-ethylanilino)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3

InChI Key

FLSMFIOMSYLMGZ-UHFFFAOYSA-N

SMILES

CCN(CC(C)O)C1=CC=CC=C1

Canonical SMILES

CCN(CC(C)O)C1=CC=CC=C1

Other CAS RN

16078-88-9

Origin of Product

United States

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